molecular formula C7H6INO2 B091180 1-Iodo-2-methyl-3-nitrobenzene CAS No. 41252-98-6

1-Iodo-2-methyl-3-nitrobenzene

Cat. No. B091180
CAS RN: 41252-98-6
M. Wt: 263.03 g/mol
InChI Key: ZVAKFJFOGUFJON-UHFFFAOYSA-N
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Description

1-Iodo-2-methyl-3-nitrobenzene is a C-nitro compound that is nitrobenzene bearing an iodine substituent .


Synthesis Analysis

1-Iodo-2-methyl-3-nitrobenzene can be synthesized using PEG 3400 (poly (ethylene glycol))–Cs 2 CO 3 –copper pre-catalyst under microwave activation . The synthesis of polysubstituted benzenes involves analyzing a proposed multistep synthesis involving aromatic substitution to determine its feasibility, point out any errors in the proposal, and identify possible problem areas .


Molecular Structure Analysis

The molecular formula of 1-Iodo-2-methyl-3-nitrobenzene is C7H6INO2. It has a molecular weight of 263.03 . The InChI code is 1S/C7H6INO2/c1-5-6 (8)3-2-4-7 (5)9 (10)11/h2-4H,1H3 .


Chemical Reactions Analysis

The hydrogenation of 1-iodo-4-nitrobenzene served as a model reaction to assess the catalytic performance of the prepared catalysts . The highest yield of 4-iodoaniline (89%) was obtained in a continuous flow process using Ru-Sn/Al 2 O 3 .


Physical And Chemical Properties Analysis

1-Iodo-2-methyl-3-nitrobenzene is a solid at room temperature . The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures. This is in accord with the high dipole moments of nitro compounds .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of 1-Iodo-2-methyl-3-nitrobenzene is the benzene ring in organic compounds . The benzene ring is a key component in many organic compounds and plays a crucial role in their chemical reactions .

Mode of Action

1-Iodo-2-methyl-3-nitrobenzene interacts with its targets through a process known as electrophilic aromatic substitution . This is a two-step mechanism:

This process allows 1-Iodo-2-methyl-3-nitrobenzene to effectively interact with its targets and induce changes in their structure .

Biochemical Pathways

The biochemical pathways affected by 1-Iodo-2-methyl-3-nitrobenzene are primarily those involving the synthesis of benzene derivatives . By substituting a hydrogen atom on the benzene ring with an iodine atom, 1-Iodo-2-methyl-3-nitrobenzene can alter the properties of the original compound and potentially affect its downstream reactions .

Pharmacokinetics

The pharmacokinetic properties of 1-Iodo-2-methyl-3-nitrobenzene include high gastrointestinal absorption and permeability across the blood-brain barrier . It is also an inhibitor of several cytochrome P450 enzymes, which can influence its metabolism . The compound’s lipophilicity (Log Po/w) is 1.87 (iLOGP), indicating its potential for bioaccumulation .

Result of Action

The result of 1-Iodo-2-methyl-3-nitrobenzene’s action is the formation of a substituted benzene ring . This can lead to changes in the physical and chemical properties of the original compound, potentially affecting its reactivity and interactions with other molecules .

Action Environment

The action of 1-Iodo-2-methyl-3-nitrobenzene can be influenced by various environmental factors. For instance, its stability and efficacy can be affected by temperature, as it should be stored in a dark place, sealed in dry, at room temperature . Moreover, its solubility in water is low, which can influence its distribution and action in aqueous environments .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs are the respiratory system .

properties

IUPAC Name

1-iodo-2-methyl-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO2/c1-5-6(8)3-2-4-7(5)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVAKFJFOGUFJON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70468219
Record name 1-iodo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Iodo-2-methyl-3-nitrobenzene

CAS RN

41252-98-6
Record name 1-iodo-2-methyl-3-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70468219
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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